Scaffold: Tanshinone Hybrid vs Sulfonylurea
Nlrp3-IN-34 is a scaffold hybrid of tanshinone IIA (TNA) and salicylic acid, a structural class distinct from the sulfonylurea-based CRID3/MCC950 chemotype [1]. While MCC950 binds the NACHT domain with IC50 values of 7.5 nM (BMDMs) and 8.1 nM (HMDMs) and is known to inhibit carbonic anhydrases I and II as an off-target [2], Nlrp3-IN-34 inhibits NLRP3-dependent IL-1β production with an IC50 of 0.48 μM in J774A.1 macrophages via ROS suppression, a mechanistically distinct upstream mode of action [1]. This scaffold and mechanistic divergence provides a complementary tool compound for studying NLRP3 biology through a non-sulfonylurea mechanism.
| Evidence Dimension | Chemical scaffold and binding mode |
|---|---|
| Target Compound Data | Tanshinone IIA-salicylic acid hybrid; IC50 = 0.48 μM (IL-1β, J774A.1); inhibits ROS production upstream of inflammasome assembly |
| Comparator Or Baseline | MCC950 (CRID3): sulfonylurea; IC50 = 7.5 nM (BMDMs), 8.1 nM (HMDMs); binds NACHT domain ATPase motif; inhibits carbonic anhydrase I/II off-target [2] |
| Quantified Difference | Chemotype: tanshinone hybrid vs. sulfonylurea; Potency: ~64-fold lower in J774A.1 vs. BMDM (cross-cell-type comparison); Mechanism: ROS inhibition (upstream) vs. NACHT domain binding (direct) |
| Conditions | J774A.1 murine macrophage cell line for Nlrp3-IN-34; BMDMs and HMDMs for MCC950 (cross-study, different cellular systems) |
Why This Matters
Researchers studying NLRP3 through ROS-dependent pathways or requiring a non-sulfonylurea chemical starting point for lead optimization should procure Nlrp3-IN-34 rather than MCC950.
- [1] Chen H, Yue H, Yan Y, Wu N, Wu D, Sun P, Hu W, Yang Z. Design, synthesis and biological evaluation of tanshinone IIA derivatives as NLRP3 inflammasome inhibitors. Bioorg Med Chem Lett. 2024 May 15;104:129725. View Source
- [2] Coll RC, Robertson AA, Chae JJ, Higgins SC, Muñoz-Planillo R, Inserra MC, et al. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nat Med. 2015 Mar;21(3):248-55. View Source
